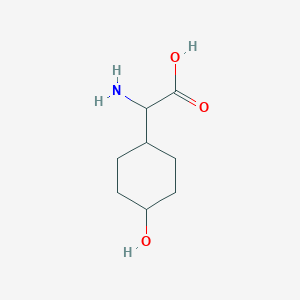

2-amino-2-(4-hydroxycyclohexyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5-7,10H,1-4,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYYCZADDHYKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347826 | |

| Record name | Amino(4-hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-25-9 | |

| Record name | Amino(4-hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Definition and Classification As a Cyclohexyl Amino Acid Derivative

2-amino-2-(4-hydroxycyclohexyl)acetic acid is classified as a non-proteinogenic α-amino acid. Its structure is characterized by a glycine (B1666218) backbone where the α-carbon is substituted with a 4-hydroxycyclohexyl group. This places it within the broader category of cyclohexyl amino acids, which are analogues of natural amino acids where a cyclohexyl ring replaces or is incorporated into the side chain.

The presence of the bulky and conformationally restricted cyclohexyl ring, along with the polar hydroxyl group, imparts distinct stereochemical and physicochemical properties to the molecule. These features differentiate it from naturally occurring amino acids and provide a unique tool for molecular design.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 101252-25-9 |

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| Synonyms | a-Amino-4-hydroxycyclohexaneacetic acid, AMINO(4-HYDROXYCYCLOHEXYL)ACETIC ACID |

Table 1: Chemical and Physical Properties of this compound. guidechem.com

Overview of Its Significance in Synthetic and Biological Contexts

Synthetic Methodologies for this compound

The creation of the this compound structure can be approached through several well-established methodologies in amino acid synthesis. These routes typically begin with a carbonyl precursor and build the amino acid functionality.

While specific documented syntheses for this exact molecule are not prevalent in readily available literature, its structure lends itself to classic amino acid synthesis methods starting from a ketone precursor. Two of the most prominent and plausible routes are the Strecker synthesis and the Bucherer-Bergs reaction, both commencing with 4-hydroxycyclohexanone (B83380).

Strecker Synthesis: This two-step procedure is a cornerstone of amino acid synthesis. masterorganicchemistry.com

α-Aminonitrile Formation: The process begins with the reaction of 4-hydroxycyclohexanone with ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium chloride) and a cyanide source (such as potassium cyanide). masterorganicchemistry.com The ketone first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile intermediate: 2-amino-2-(4-hydroxycyclohexyl)acetonitrile. masterorganicchemistry.comjk-sci.com

Hydrolysis: The resulting α-aminonitrile is subsequently hydrolyzed, typically under strong acidic conditions (e.g., aqueous HCl). masterorganicchemistry.com This step converts the nitrile functional group into a carboxylic acid, yielding the final product, this compound. masterorganicchemistry.com

Bucherer-Bergs Reaction: This multicomponent reaction provides an alternative pathway, proceeding through a hydantoin (B18101) intermediate. alfa-chemistry.comorganic-chemistry.org

Hydantoin Formation: 4-hydroxycyclohexanone is reacted with potassium cyanide and ammonium carbonate. organic-chemistry.orgwikipedia.org This condensation reaction forms a 5,5-disubstituted hydantoin derivative, specifically 5-(4-hydroxycyclohexyl)-imidazolidine-2,4-dione. nih.gov

Hydrolysis: The hydantoin ring is then hydrolyzed, usually with a strong base like barium hydroxide (B78521) followed by acidification, to open the ring and yield the desired α-amino acid. alfa-chemistry.com

These methods produce a racemic mixture of the amino acid, meaning all possible stereoisomers are formed. wikipedia.org

Controlling the stereochemistry at the two chiral centers—the α-carbon of the amino acid and the C4 carbon of the cyclohexyl ring—is crucial for many applications. This requires more sophisticated stereoselective or asymmetric synthetic methods.

Asymmetric variations of the Strecker reaction have been developed to achieve enantiomerically enriched amino acids. wikipedia.org These methods often employ a chiral amine in place of ammonia, which directs the cyanide addition to one face of the imine intermediate, leading to a predominance of one enantiomer. jk-sci.com Subsequent cleavage of the chiral auxiliary group yields the desired enantiomer of the amino acid. The use of chiral catalysts in the Strecker reaction is another advanced approach to induce asymmetry. wikipedia.org

For cyclic amino acids with additional stereocenters, such as the hydroxyl group on the cyclohexane ring, stereocontrol can be introduced at different stages. Strategies employed in the synthesis of related hydroxylated aminocyclohexanecarboxylic acids include using precursors with pre-defined stereochemistry or employing stereoselective reactions like OsO4-catalyzed dihydroxylation on an unsaturated ring system. ambeed.com These approaches ensure the specific spatial arrangement of the substituents on the cyclohexane ring. The existence of a specific CAS number for (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid (225780-73-4) confirms that specific isomers have been isolated and characterized. tcichemicals.com

Biocatalysis offers a highly selective and environmentally benign alternative for synthesizing chiral amino acids. Transaminases (also known as aminotransferases) are particularly well-suited for this purpose. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or glutamate) to a keto acid acceptor. jk-sci.comnih.gov

In a potential enzymatic route to this compound, a transaminase enzyme would be used to catalyze the asymmetric amination of the corresponding α-keto acid, 2-(4-hydroxycyclohexyl)-2-oxoacetic acid . The key advantages of this approach are:

High Enantioselectivity: Transaminases can produce the desired (R)- or (S)-enantiomer with very high purity, avoiding the need for chiral resolution of a racemic mixture. libretexts.org

Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous media under mild temperature and pH conditions.

The main challenge in this approach is often the availability of the precursor α-keto acid and finding a suitable transaminase with high activity and selectivity for the specific substrate. organic-chemistry.org The reaction equilibrium can also be unfavorable, requiring strategies to shift it towards product formation. organic-chemistry.org

Derivatization Pathways for this compound

To incorporate this amino acid into larger molecules like peptides or for other synthetic modifications, its reactive functional groups—the amino group and the carboxylic acid—must often be temporarily protected or selectively functionalized.

The protection of the α-amino group is a fundamental step in peptide synthesis to prevent unwanted side reactions and polymerization. masterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is one of the most common acid-labile protecting groups used for this purpose. organic-chemistry.orgresearchgate.net

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net The reaction can be performed under various conditions, including in aqueous solutions with bases like sodium hydroxide or in organic solvents like tetrahydrofuran (B95107) (THF) with bases such as triethylamine (B128534) (TEA). researchgate.netorganic-chemistry.org

| Reagent | Base | Solvent |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/Dioxane |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile |

The key feature of the Boc group is its stability under basic and many nucleophilic conditions, while being easily removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). organic-chemistry.orgresearchgate.netbiosynth.com This orthogonal stability allows for selective deprotection without affecting other protecting groups that might be base-labile (like Fmoc). organic-chemistry.org

The carboxylic acid group can be functionalized, most commonly through esterification. This is done to protect the carboxyl group during subsequent reactions involving the amino group or to create derivatives with altered properties.

A standard method for esterifying amino acids is the Fischer esterification , which involves heating the amino acid in an excess of an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst like hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.comwikipedia.org The amino acid is typically converted to its ester hydrochloride salt.

Another convenient method involves the use of trimethylchlorosilane (TMSCl) in an alcohol. This system efficiently converts amino acids into their corresponding methyl ester hydrochlorides at room temperature under mild conditions. A process using chlorosulphonic acid in the presence of the desired alcohol has also been patented for the esterification of various amino acids. alfa-chemistry.com

| Method | Reagents | Typical Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., HCl) | Methyl Ester Hydrochloride |

| TMSCl Method | Alcohol (e.g., Methanol), Trimethylchlorosilane (TMSCl) | Methyl Ester Hydrochloride |

| Chlorosulphonic Acid Method | Alcohol, Chlorosulphonic Acid | Alkyl Ester |

These esterification reactions are fundamental for preparing the amino acid for peptide coupling reactions or for use as a chiral building block in broader organic synthesis.

Hydroxyl Group Modifications (e.g., Oxidation)

The secondary hydroxyl group on the cyclohexane ring is a prime target for modification, with oxidation to a ketone being a common transformation. This reaction converts this compound into 2-amino-2-(4-oxocyclohexyl)acetic acid. A widely used method for this type of transformation is the Jones oxidation. wikipedia.orgorganic-chemistry.orgchem-station.com

The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that can efficiently convert secondary alcohols to ketones. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in acetone (B3395972) as the solvent. sciencemadness.org The alcohol to be oxidized is dissolved in acetone, and the Jones reagent is added dropwise while maintaining a controlled temperature, often starting at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction. sciencemadness.org The progress of the reaction can often be visually monitored by the color change from the orange-red of Cr(VI) to the green of Cr(III). organic-chemistry.org

It is important to note that the strongly acidic conditions of the Jones oxidation could potentially affect other functional groups in the molecule. However, the amino and carboxylic acid groups are generally stable under these conditions, often existing in their protonated forms. The reaction rarely affects unsaturated bonds, making it a relatively selective method for alcohol oxidation in multifunctional molecules. organic-chemistry.org

Table 1: General Protocol for Jones Oxidation

| Step | Procedure |

| 1. Reagent Preparation | Dissolve chromium trioxide in concentrated sulfuric acid and then dilute with water to the desired concentration. |

| 2. Reaction Setup | Dissolve the alcohol (this compound) in acetone and cool the solution in an ice bath. |

| 3. Oxidation | Slowly add the Jones reagent to the alcohol solution with stirring. |

| 4. Monitoring | Observe the color change from orange-red to green, indicating the progress of the reaction. |

| 5. Workup | After the reaction is complete, quench any excess oxidant (e.g., with isopropanol) and isolate the product. |

Amine Group Reactions (e.g., Substitution)

The primary amine group in this compound is a versatile handle for a range of substitution reactions, most notably acylation and alkylation. These modifications can significantly alter the polarity, lipophilicity, and hydrogen bonding capabilities of the parent molecule.

N-Acylation:

A common method for the acylation of amines is the reaction with an acid anhydride, such as acetic anhydride, to form the corresponding N-acetyl derivative. This reaction is typically performed in an aqueous medium, and the pH is often adjusted to be slightly basic to ensure the amine is in its nucleophilic free base form. google.comresearchgate.net The reaction is generally rapid and can be carried out at room temperature or slightly below. google.com The use of a base like sodium bicarbonate can help to neutralize the acidic byproduct of the reaction. researchgate.net

N-Alkylation:

N-alkylation, such as N-methylation, introduces an alkyl group onto the nitrogen atom. A common method for N-methylation of amino acids involves the use of an alkylating agent like methyl iodide in the presence of a strong base, such as sodium hydride. cdnsciencepub.commonash.educdnsciencepub.com The base deprotonates the amine, increasing its nucleophilicity and facilitating the subsequent reaction with the alkyl halide. The choice of solvent is crucial, with tetrahydrofuran (THF) often being employed. cdnsciencepub.com It is important to carefully control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.

Table 2: Common Amine Group Reactions

| Reaction | Reagents | Product |

| N-Acetylation | Acetic anhydride, mild base | N-acetyl-2-amino-2-(4-hydroxycyclohexyl)acetic acid |

| N-Methylation | Methyl iodide, strong base (e.g., NaH) | N-methyl-2-amino-2-(4-hydroxycyclohexyl)acetic acid |

Formation of Novel Derivatives for Research Probes

The ability to derivatize this compound at its amine or other functional groups allows for the synthesis of novel derivatives that can be used as research probes. A particularly valuable application is the introduction of fluorescent moieties to create probes for biological imaging and assays. uobaghdad.edu.iqresearchgate.net

Common strategies for the synthesis of fluorescent amino acid derivatives involve the coupling of the amino acid with a fluorescent dye that has a reactive group compatible with the amine. nih.govtandfonline.com For example, coumarin (B35378) and nitrobenzofuran (including nitrobenzoxadiazole or NBD) derivatives are widely used fluorescent tags. nih.govnih.gov

The synthesis of a coumarin-amino acid conjugate can be achieved by activating the carboxylic acid of a coumarin derivative and then reacting it with the amino group of the amino acid. tandfonline.comtandfonline.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are often used to facilitate the formation of the amide bond. nih.gov

Similarly, nitrobenzofuran derivatives, such as those containing a reactive chloride (NBD-Cl), can react with the primary amine of this compound under mild basic conditions to yield a highly fluorescent NBD-labeled amino acid. nih.gov The resulting fluorescent derivatives can be used to study the localization and interactions of molecules in biological systems.

Table 3: Examples of Fluorescent Probes for Derivatization

| Fluorescent Probe | Reactive Group | Potential Derivative |

| Coumarin-3-carboxylic acid | Carboxylic acid | Coumarin-amide derivative |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Chloro | NBD-amine derivative |

| Benzofuran derivatives | Various | Benzofuran-conjugated derivative |

Stereochemical Characterization and Research

Enantiomerism and Diastereoisomerism in 2-amino-2-(4-hydroxycyclohexyl)acetic Acid

The structure of this compound contains two primary chiral centers: the α-carbon of the amino acid moiety (C2) and the carbon of the cyclohexane (B81311) ring to which the hydroxyl group is attached (C4). The presence of these two stereocenters gives rise to a total of 22 = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relationship between these pairs is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties.

The stereochemistry of this compound is further complicated by the cis-trans isomerism of the substituted cyclohexane ring. This arises from the relative spatial orientation of the aminoacetic acid group at C1 and the hydroxyl group at C4.

Cis Isomers: In the cis configuration, the aminoacetic acid and hydroxyl groups are on the same side of the cyclohexane ring.

Trans Isomers: In the trans configuration, these two groups are on opposite sides of the ring.

Each of these geometric isomers (cis and trans) has two enantiomers, leading to the four distinct stereoisomers:

(cis)-(2R,4R)-2-amino-2-(4-hydroxycyclohexyl)acetic acid and its enantiomer (cis)-(2S,4S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid.

(trans)-(2R,4S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid and its enantiomer (trans)-(2S,4R)-2-amino-2-(4-hydroxycyclohexyl)acetic acid.

The synthesis and separation of these individual stereoisomers are crucial for studying their specific biological activities and chemical reactivities, as different stereoisomers can exhibit markedly different properties. researchgate.net Methodologies such as stereoselective synthesis or chiral chromatography are often employed to isolate the desired stereoisomer.

Table 1: Stereoisomers of this compound

| Isomer Type | Stereochemical Configuration | Relationship |

| Diastereomer 1 (cis) | (2R,4R) and (2S,4S) | Enantiomers |

| Diastereomer 2 (trans) | (2R,4S) and (2S,4R) | Enantiomers |

Conformational Analysis of the Hydroxycyclohexyl Moiety

The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of the two possible chair conformations for each diastereomer of this compound is determined by the steric strain introduced by the substituents in the axial positions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value (conformational energy). Larger A-values indicate a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

For the substituents in this compound, the aminoacetic acid group is significantly bulkier than the hydroxyl group. Therefore, the conformation where the aminoacetic acid group is in the equatorial position will be strongly favored.

Conformational Analysis of Cis Isomers:

In the cis diastereomer, the aminoacetic acid and hydroxyl groups are on the same side of the ring. In a chair conformation, this means one substituent will be axial and the other equatorial. Given the larger size of the aminoacetic acid group, the most stable conformation will have the aminoacetic acid group in the equatorial position and the hydroxyl group in the axial position. The alternative chair conformation, with an axial aminoacetic acid group, would be significantly higher in energy and thus less populated at equilibrium.

Conformational Analysis of Trans Isomers:

In the trans diastereomer, the aminoacetic acid and hydroxyl groups are on opposite sides of the ring. This allows for a chair conformation where both bulky groups can occupy equatorial positions, leading to a highly stable arrangement. The alternative chair conformation would place both groups in axial positions, resulting in significant steric strain from 1,3-diaxial interactions. Consequently, the diequatorial conformation of the trans isomer is overwhelmingly favored.

Table 2: Preferred Conformations of Diastereomers

| Diastereomer | Substituent Positions (C1, C4) | Most Stable Conformation |

| cis | Equatorial/Axial or Axial/Equatorial | Aminoacetic acid (equatorial), Hydroxyl (axial) |

| trans | Equatorial/Equatorial or Axial/Axial | Aminoacetic acid (equatorial), Hydroxyl (equatorial) |

Impact of Stereochemistry on Molecular Interactions and Reactivity

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound dictates how it can interact with other chiral molecules, such as enzymes and receptors in a biological system. aimspress.com It is a well-established principle in pharmacology and biochemistry that different stereoisomers of a compound can exhibit vastly different biological activities. nih.gov

The precise spatial positioning of the amino, carboxyl, and hydroxyl functional groups, as determined by both the absolute configuration (R/S) and the relative configuration (cis/trans), is critical for molecular recognition. For instance, the binding of this molecule to a protein's active site often depends on a specific stereochemical arrangement that allows for optimal hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

One stereoisomer might bind with high affinity and elicit a strong biological response, while its enantiomer may show weak or no activity. Similarly, diastereomers, with their different shapes and functional group orientations, will interact differently with biological targets. nih.gov

The reactivity of the functional groups can also be influenced by their stereochemical environment. For example, the accessibility of the carboxyl group for an esterification reaction or the amino group for an acylation reaction can be hindered by the proximity of other parts of the molecule in a particular conformation. The conformational rigidity or flexibility of the cyclohexane ring in each diastereomer also plays a role in determining the molecule's ability to adopt the necessary geometry to participate in a chemical reaction. researchgate.net

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Complex Chemical Structures

The rigid carbocyclic scaffold of 4-hydroxycyclohexylglycine makes it an attractive building block for the synthesis of complex molecules with well-defined three-dimensional structures. Constrained amino acids are crucial in medicinal chemistry and materials science for their ability to impart specific conformational biases into larger molecules. The synthesis of derivatives of cyclohexylglycine, such as the cis and trans 4-tert-butoxycarbonyl substituted versions, highlights a pathway to creating these valuable synthetic intermediates. A reported method involves an asymmetric aminohydroxylation of a vinyl styrene (B11656) precursor, followed by the reduction of the aromatic ring and subsequent oxidation to yield the desired cyclohexylglycine framework. This approach provides a route to stereochemically defined building blocks that can be incorporated into larger, more complex chemical architectures.

Table 1: Synthetic Strategy for Cyclohexylglycine Derivatives

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Asymmetric Aminohydroxylation | Introduce amino and hydroxyl groups with stereocontrol. |

| 2 | Aromatic Ring Reduction | Convert the phenyl group to a cyclohexane (B81311) ring. |

| 3 | Oxidation | Final modification to yield the target carboxylic acid functionality. |

Role in the Synthesis of Amino Acid Mimetics and Analogues

Amino acid mimetics and analogues are designed to replicate or modify the biological activity of natural peptides. By incorporating residues that mimic the structure of natural amino acids but possess unique conformational properties, chemists can develop peptidomimetics with enhanced stability, potency, or selectivity. The cyclohexyl moiety of 2-amino-2-(4-hydroxycyclohexyl)acetic acid serves as a rigid scaffold that can constrain the backbone and side-chain conformations of a peptide. This conformational restriction is a key strategy in the design of peptidomimetics. While specific examples detailing the direct incorporation of the 4-hydroxy derivative are not extensively documented in available literature, the use of structurally similar cyclic amino acids is a well-established practice to create analogues of biologically active peptides.

Application in Peptide Chemistry and Coupling Methodologies

The incorporation of non-standard amino acids like 4-hydroxycyclohexylglycine into a peptide chain follows established principles of peptide synthesis, though often with specific challenges. The formation of the amide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the next. The steric bulk of the cyclohexane ring can influence the efficiency of these coupling reactions.

Standard coupling reagents are employed for this purpose, chosen to optimize yield and minimize racemization. The selection of the appropriate reagent and conditions is critical when dealing with sterically hindered or functionally complex amino acids.

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, often with additives like HOBt or HOAt to suppress side reactions. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, particularly for hindered amino acids. |

The choice of methodology would depend on whether the synthesis is performed in solution or on a solid phase, with aminium/uronium salts like HATU being particularly common in modern solid-phase peptide synthesis (SPPS).

Influence on Crystallization Processes for Structural Elucidation (e.g., SHELX-based studies)

Determining the precise three-dimensional structure of novel molecules is fundamental to understanding their function. X-ray crystallography is the definitive method for this, and the ability of a compound to form high-quality crystals is paramount. The incorporation of conformationally rigid units like the 4-hydroxycyclohexyl group can influence the packing of molecules in the solid state, potentially aiding in the crystallization process.

Once suitable crystals are obtained, their structure is determined by analyzing X-ray diffraction data. Software suites like SHELX are instrumental in this process, used for solving and refining the crystal structure. The process involves using programs such as ShelXT for structure solution and ShelXL for refinement, which allows for the precise determination of atomic coordinates, bond lengths, and angles. For a molecule like this compound or its derivatives, a crystallographic study would unambiguously establish its stereochemistry (e.g., cis/trans relationship of the substituents on the cyclohexane ring) and its preferred conformation in the solid state.

Mechanistic Biological Research

Investigation of Molecular Interactions within Biological Systems

The unique structural characteristics of 2-amino-2-(4-hydroxycyclohexyl)acetic acid, featuring a cyclohexyl ring, make it a compound of interest in understanding molecular interactions within biological systems. The presence of both an amino acid moiety and a hydroxylated cycloalkane ring allows for a variety of potential non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions are fundamental to how the molecule may engage with biological macromolecules such as proteins and nucleic acids.

As an amino acid derivative, this compound has the potential to interact with various metabolic and signaling pathways. Amino acids are the fundamental building blocks of proteins and are central to numerous physiological processes. nih.gov Metabolic pathways can be broadly categorized into anabolic (synthesis of complex molecules) and catabolic (breakdown of complex molecules) pathways. longdom.org

Non-standard amino acids, like the one , can sometimes act as antagonists or modulators of pathways involving natural amino acids. For instance, they might compete for the active sites of enzymes that process standard amino acids or interfere with amino acid transport systems. The degradation of amino acids typically involves the removal of the amino group, which then enters the urea (B33335) cycle, while the remaining carbon skeleton is utilized in pathways that generate energy or synthesize other molecules. nih.gov The specific involvement of this compound in these pathways is a subject for further detailed investigation.

Table 1: Key Concepts in Amino Acid-Related Biological Pathways

| Concept | Description | Potential Relevance to this compound |

| Anabolic Pathways | A series of metabolic reactions that construct molecules from smaller units, requiring an input of energy. | Could potentially be mistakenly incorporated into peptides or act as an inhibitor of enzymes involved in the synthesis of other molecules. |

| Catabolic Pathways | A series of metabolic reactions that break down complex molecules into simpler ones, releasing energy. byjus.com | The compound's carbon skeleton might enter specific catabolic routes after deamination, although its non-natural structure could also resist degradation. |

| Transamination | The transfer of an amino group from an amino acid to a keto-acid, a key step in amino acid metabolism. | The amino group of the compound could potentially participate in transamination reactions, influencing the pools of other amino acids and keto-acids. |

| Urea Cycle | A cycle of biochemical reactions that produces urea from ammonia (B1221849) (NH3) to prevent its toxic buildup. | If the amino group is removed, it would likely be converted to ammonia and subsequently enter the urea cycle for excretion. |

While specific mechanistic studies on the binding of this compound to enzymes and receptors are not extensively documented in publicly available literature, the structural motifs of the molecule suggest potential interactions. The amino acid portion can be recognized by enzymes that act on natural amino acids, while the hydroxycyclohexyl group can engage in specific interactions within a binding pocket.

For example, in a study on di-meta-substituted fluorinated benzenesulfonamides as carbonic anhydrase inhibitors, a compound bearing hydroxycyclohexyl moieties showed that the hydroxycyclohexyl group in the hydrophobic pocket of the active site was likely unfavorable for interaction, indicating the importance of the specific environment of the binding site. acs.org This highlights how the cyclohexyl group can influence binding affinity and selectivity.

Scaffold for Probing Protein Interactions (via related derivatives)

Non-natural amino acids, including those with cyclic structures like this compound, are valuable tools for probing protein structure and function. nih.gov By incorporating such amino acids into peptides or proteins, researchers can introduce unique chemical handles or conformational constraints. These modified biomolecules can then be used to study protein-protein interactions, enzyme mechanisms, and signal transduction pathways.

For instance, derivatives of this compound could be functionalized with fluorescent probes or other reporter groups. These labeled molecules can then be used in techniques like Förster Resonance Energy Transfer (FRET) to measure distances and conformational changes within or between proteins. mdpi.com The rigid cyclohexyl scaffold can help to position the probe in a more defined orientation compared to a flexible linker, providing more precise information.

Structure-Activity and Structure-Kinetic Relationship (SAR/SKR) Studies of Cyclohexyl Amino Acid Scaffolds

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. pharmacy180.com For cyclohexyl amino acid scaffolds, SAR studies often explore how modifications to the cyclohexyl ring (such as the position and stereochemistry of substituents) and the amino acid moiety affect interactions with a biological target. nih.govrsc.org

Structure-Kinetic Relationship (SKR) studies, a more recent extension of SAR, examine how structural changes affect the binding kinetics (the rates of association and dissociation) of a compound with its target. A longer residence time of a drug on its target can often lead to a more durable pharmacological effect.

While specific SAR and SKR data for this compound are limited, research on related molecules provides valuable insights. For example, studies on inhibitors of 11β-hydroxysteroid dehydrogenase type 1 have explored various polycyclic acids, demonstrating how the nature of the cyclic ring system impacts inhibitory potency. nih.gov

Table 2: Key Parameters in SAR and SKR Studies

| Parameter | Description | Relevance to Cyclohexyl Amino Acid Scaffolds |

| IC50 / EC50 | The concentration of a compound that provides 50% of its maximal inhibition or effect. | A primary measure of potency in SAR studies, indicating how tightly a compound binds to its target. |

| k_on (Association Rate Constant) | The rate at which a compound binds to its target. | A key parameter in SKR, influenced by factors such as diffusion and the initial recognition of the binding site. |

| k_off (Dissociation Rate Constant) | The rate at which a compound unbinds from its target. | A critical determinant of the residence time of a compound on its target; slower k_off often correlates with longer-lasting effects. |

| Stereochemistry | The three-dimensional arrangement of atoms in a molecule. | The stereochemistry of substituents on the cyclohexyl ring can dramatically affect binding affinity and selectivity due to the specific geometry of the target's binding pocket. |

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models can provide insights into the three-dimensional structure of a molecule and its interactions with other molecules.

Molecular Docking is a key technique within molecular modeling that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 2-amino-2-(4-hydroxycyclohexyl)acetic acid, docking simulations would typically involve predicting its binding mode and affinity to a specific biological target, such as a protein receptor or an enzyme active site.

A typical molecular docking workflow involves:

Preparation of the receptor: This involves obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Preparation of the ligand: The 3D structure of the ligand, in this case, this compound, would be generated and optimized to its lowest energy conformation.

Docking calculation: A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

While no specific docking studies for this compound were found, such simulations would be invaluable in rational drug design to predict its potential biological activity and to guide the synthesis of more potent analogs.

Advanced Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and a flexible amino acid side chain, understanding its conformational landscape is crucial as the biological activity is often dependent on a specific conformation.

Advanced conformational analysis of this compound would involve:

Systematic or stochastic conformational search: These algorithms explore the potential energy surface of the molecule to identify all possible low-energy conformations.

Quantum mechanical calculations: High-level quantum mechanical calculations would then be used to accurately determine the relative energies and geometries of the identified conformers.

Population analysis: Based on the calculated energies, the Boltzmann population of each conformer at a given temperature can be determined, providing insight into the most prevalent shapes of the molecule in solution.

Information from a detailed conformational analysis would be critical for understanding its interactions with biological targets and for interpreting experimental spectroscopic data. However, no dedicated studies on the conformational preferences of this compound have been identified.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the chemical reactivity of molecules and to explore potential reaction pathways. For this compound, these methods could be used to understand its stability, and how it might react under different conditions.

Key computational approaches include:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, thus predicting its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

Reaction Pathway Calculations: By mapping the potential energy surface, computational methods can identify transition states and calculate activation energies for potential reactions, thereby predicting the most likely reaction pathways.

Such predictive studies would be highly valuable for understanding the chemical behavior of this compound, but no such research has been found in the public domain.

Computational Studies of Spectroscopic Properties (e.g., Predicted Collision Cross Section)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can aid in its identification and characterization.

Predicted Collision Cross Section (CCS): Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The CCS is a measure of the effective area of an ion as it travels through a buffer gas. Predicting the CCS of a molecule like this compound can be valuable for its identification in complex mixtures.

The prediction of CCS typically involves:

Generating a set of low-energy conformers of the molecule.

Calculating the theoretical CCS for each conformer using methods like the trajectory method (TM).

Calculating a population-weighted average CCS based on the relative energies of the conformers.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.